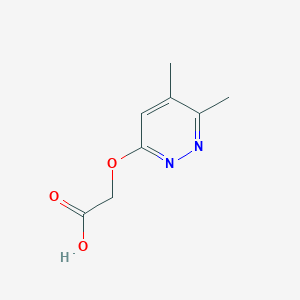

2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid

Description

Properties

IUPAC Name |

2-(5,6-dimethylpyridazin-3-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5-3-7(10-9-6(5)2)13-4-8(11)12/h3H,4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUSNWUDDSUVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridazinyl Intermediate

The starting point is often a suitably substituted pyridazine, such as 5,6-dimethylpyridazin-3-ol or a halogenated pyridazine derivative that can be converted to the corresponding ether. Literature on related pyridazinyl compounds shows that pyridazine derivatives can be prepared via condensation reactions or functional group transformations involving nitriles, esters, or halides on the pyridazine ring.

Ether Formation via Nucleophilic Substitution

The key step is the formation of the ether bond between the pyridazinyl oxygen and the acetic acid moiety. This is typically achieved by reacting the pyridazinol or its equivalent with a haloacetic acid derivative (e.g., chloroacetic acid) under basic conditions to promote nucleophilic substitution.

- The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- A base such as potassium carbonate or sodium hydride is used to deprotonate the pyridazinol, generating the nucleophilic alkoxide.

- The alkoxide then attacks the electrophilic carbon of the haloacetic acid derivative, displacing the halide and forming the ether linkage.

This method ensures selective formation of the ether bond without over-alkylation or side reactions.

Hydrolysis and Purification

If an ester intermediate is used instead of haloacetic acid, a subsequent hydrolysis step under acidic or basic conditions is required to convert the ester to the free acetic acid.

- Acidic hydrolysis: reflux with dilute hydrochloric acid or sulfuric acid.

- Basic hydrolysis: treatment with sodium hydroxide followed by acidification.

The final product is purified by standard organic synthesis techniques such as extraction, crystallization, or column chromatography to achieve high purity.

Comparative Data Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyridazine functionalization | Condensation or halogenation reactions | 85-95 | High regioselectivity essential |

| Ether formation | Pyridazinol + haloacetic acid, base, DMF/DMSO | 80-90 | Base choice and solvent critical for yield |

| Hydrolysis (if ester used) | Acid or base hydrolysis, reflux | 90-95 | Complete conversion to acid required |

| Purification | Extraction, crystallization, chromatography | 90-98 | Removes impurities and side products |

Research Findings and Optimization

- The use of potassium carbonate in DMF has been shown to provide optimal yields for the ether formation step due to its mild basicity and solubility profile, minimizing side reactions.

- Avoiding harsh oxidants or metal catalysts in the synthesis prevents contamination and simplifies purification, as noted in related pyridazine derivative syntheses.

- Reaction temperature control (typically 50–80 °C) and reaction time (2–16 hours) are critical parameters influencing the conversion and selectivity of the ether formation step.

- One-pot procedures combining intermediate formation and etherification have been explored to improve efficiency and reduce purification steps, resulting in comparable yields but enhanced scalability.

Notes on Industrial and Environmental Considerations

- Processes avoiding tungsten-based catalysts and hazardous oxidants (e.g., hydrogen peroxide in the presence of tungstates) are preferred for industrial synthesis due to safety and environmental concerns.

- The use of commercially available and EINECS-registered intermediates reduces the regulatory burden and facilitates scale-up.

- Minimizing metal catalyst residues is critical, especially for pharmaceutical applications, where tungsten and other metal impurities must be below stringent limits.

Chemical Reactions Analysis

Types of Reactions: 2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives, such as esters or amides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanisms of action may include disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

PARP Inhibition

Recent patents have identified pyridazinones, including variants like this compound, as potential inhibitors of PARP7 (Poly(ADP-ribose) polymerase). This class of compounds is being explored for their ability to modulate DNA repair mechanisms in cancer cells, making them candidates for targeted cancer therapies. The inhibition of PARP enzymes can enhance the effectiveness of chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Cancer Treatment

The ability of this compound to inhibit PARP7 suggests its potential role in cancer treatment. By disrupting DNA repair pathways in tumor cells, this compound could enhance the sensitivity of these cells to radiation and chemotherapy. Ongoing research aims to elucidate the specific pathways affected by this compound and its derivatives.

Neurological Disorders

There is emerging evidence that pyridazine derivatives may have neuroprotective effects. Compounds that interact with dopamine receptors or modulate neurotransmitter systems are being studied for their potential in treating neurological disorders such as Parkinson's disease. The structural characteristics of this compound could facilitate interactions with these biological targets .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Ring Saturation: Unlike dihydropyridazinone analogs (e.g., CAS 1922898-82-5), the target compound retains aromaticity, which may influence electronic properties and binding interactions .

Physicochemical Properties

While explicit data for this compound is unavailable, comparisons with analogs suggest:

Biological Activity

2-((5,6-Dimethylpyridazin-3-yl)oxy)acetic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula: C10H12N2O3

- Molecular Weight: 208.22 g/mol

- CAS Number: Not specified in the search results but can be derived from the chemical structure.

Mechanisms of Biological Activity

Research indicates that compounds containing pyridazine moieties exhibit various biological activities, including:

- Antimicrobial Activity: Pyridazine derivatives have shown significant antimicrobial properties against various bacterial strains, likely due to their ability to interfere with microbial metabolic processes .

- Anti-inflammatory Effects: Some studies suggest that derivatives of pyridazine can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

- Antioxidant Properties: The presence of specific functional groups in pyridazine derivatives can enhance their antioxidant capabilities, protecting cells from oxidative stress .

Antimicrobial Activity

A study investigating the antimicrobial properties of pyridazine derivatives reported that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Activity

In another study, the compound was tested for its effects on inflammatory markers in vitro. The results indicated a significant reduction in the levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Compound Treatment | 70 ± 5 | 90 ± 10 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.